molecular formula C12H18ClF2N B13464344 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride

3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13464344
M. Wt: 249.73 g/mol
InChI Key: IDLYSCZCUTUWQA-UHFFFAOYSA-N
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Description

3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group and the bicyclo[1.1.1]pentane framework imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the difluoroethyl group or the amine group to yield various reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoroethyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include alkyl halides, amines, and thiols.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound can be used as a probe to study the effects of difluoroethyl groups on biological systems. It can also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, the compound is of interest due to its potential as a drug candidate. The bicyclo[1.1.1]pentane framework is known to impart metabolic stability and improve the pharmacokinetic properties of drug molecules .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high strength and thermal stability. It can also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane framework provides a rigid structure that can enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentan-1-amine hydrochloride lies in the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with enhanced properties.

Properties

Molecular Formula

C12H18ClF2N

Molecular Weight

249.73 g/mol

IUPAC Name

3-[3-(1,1-difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C12H17F2N.ClH/c1-8(13,14)9-2-10(3-9,4-9)11-5-12(15,6-11)7-11;/h2-7,15H2,1H3;1H

InChI Key

IDLYSCZCUTUWQA-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC(C1)(C2)C34CC(C3)(C4)N)(F)F.Cl

Origin of Product

United States

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